![molecular formula C11H8ClN5 B8537599 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8537599.png)
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . Another approach includes the use of multicomponent reactions involving 2,4-dichlorobenzaldehyde, acetophenone, and ethyl cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines .
Applications De Recherche Scientifique
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside Derivatives: Compounds with modifications on the pyrazolo[3,4-d]pyrimidine scaffold, showing enhanced cytotoxic activities.
Uniqueness
4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H8ClN5 |
|---|---|
Poids moléculaire |
245.67 g/mol |
Nom IUPAC |
4-chloro-N-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-9)16-17-11(8)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
Clé InChI |
PMZODXFLGOEQQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=NN2)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


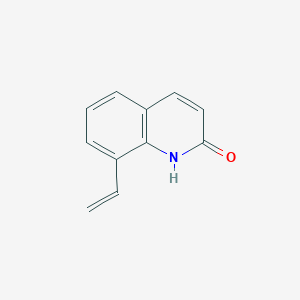
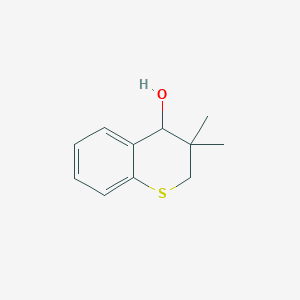
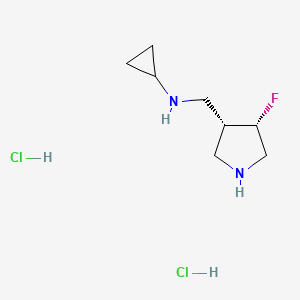
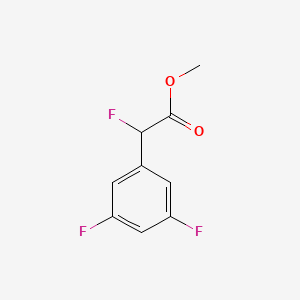
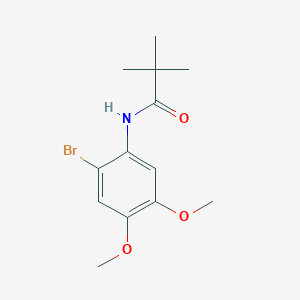
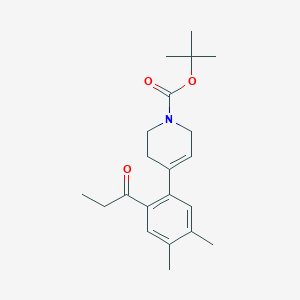

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B8537553.png)
![Silane, [(2-bromophenyl)methoxy]trimethyl-](/img/structure/B8537566.png)
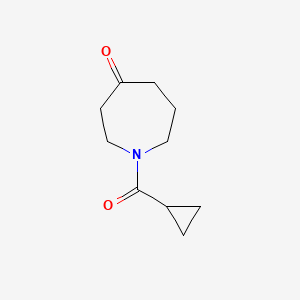
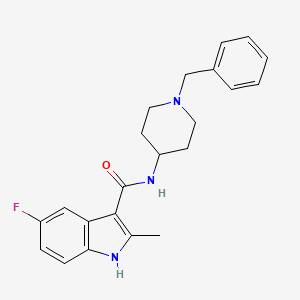

![(RS)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B8537577.png)
![4-[(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile](/img/structure/B8537580.png)
